Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
Description
Historical Context and Development
The historical development of this compound traces its origins to the pioneering work of Hermann Leuchs in the early 20th century, who first synthesized amino acid N-carboxyanhydrides in 1906. The fundamental discovery of these cyclic amino acid derivatives established the foundation upon which modern N-carboxyanhydride chemistry would develop over the subsequent decades. Leuchs initially reported the synthesis of amino acid anhydrides by heating N-ethoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum conditions at temperatures ranging from 50 to 70 degrees Celsius. This groundbreaking methodology, subsequently known as the Leuchs method, provided the conceptual framework that would eventually lead to the development of more sophisticated N-carboxyanhydride derivatives including this compound.
The evolution from Leuchs' original work to the development of specific benzyl-protected glutamate N-carboxyanhydrides occurred gradually throughout the mid-20th century as researchers recognized the need for protecting groups in amino acid chemistry. The incorporation of benzyl protecting groups represented a significant advancement in synthetic methodology, as these groups provided excellent stability under basic conditions while remaining readily removable under appropriate reaction conditions. The specific development of the (R)-stereoisomer of Benzyl 2,5-Dioxooxazolidine-4-propanoate emerged as part of broader efforts to achieve stereoselective synthesis in amino acid derivative chemistry, reflecting the growing understanding of stereochemical importance in biological and synthetic applications.
The modern synthesis and application of this compound became more prominent during the latter half of the 20th century as peptide synthesis methodologies advanced and the demand for reliable, stereospecific building blocks increased. The compound's development was particularly influenced by advances in polypeptide synthesis techniques, where controlled ring-opening polymerization mechanisms required highly pure and stereochemically defined monomers. Contemporary research has continued to refine both the synthesis and applications of this compound, with recent developments focusing on improved synthetic routes and enhanced polymerization control mechanisms.
Significance in Organic Chemistry
This compound holds exceptional significance in organic chemistry as a versatile building block for peptide and polypeptide synthesis, representing a sophisticated example of how protecting group chemistry and ring-opening polymerization can be combined to achieve precise molecular construction. The compound's primary importance lies in its function as an activated amino acid derivative that enables controlled polymerization reactions while maintaining stereochemical integrity throughout the synthetic process. As an N-carboxyanhydride derivative, it participates in ring-opening polymerization mechanisms that proceed through well-defined pathways, allowing for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions.
The stereochemical specificity of the (R)-configuration provides particular advantages in synthetic applications, as it corresponds to the natural L-configuration found in biological amino acids, ensuring compatibility with biological systems and enabling the synthesis of bioactive polypeptides. The benzyl protecting group serves multiple crucial functions within the molecular architecture, protecting the glutamate side chain carboxyl group during polymerization while remaining stable under the basic conditions typically employed in N-carboxyanhydride polymerization reactions. This protection strategy allows for selective modification and subsequent deprotection to reveal functional carboxylic acid groups in the final polypeptide products.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₅ | |
| Molecular Weight | 263.25 g/mol | |
| CAS Number | 13822-45-2 | |
| Melting Point | 97-98°C | |
| Density | 1.293 g/cm³ | |
| pKa | 9.03 (predicted) |
The compound's significance extends beyond simple peptide synthesis applications to encompass advanced polymer chemistry applications including the synthesis of block copolymers, star-shaped architectures, and complex macromolecular structures. Research has demonstrated that this compound can be effectively utilized in controlled living polymerization processes, where the polymerization proceeds through the normal amine mechanism to produce polypeptides with predictable molecular characteristics. These capabilities have made the compound particularly valuable in the development of biomaterials, drug delivery systems, and functional polymeric materials where precise control over molecular architecture is essential.
Nomenclature and Classification
The nomenclature of this compound reflects the complex structural features that define this specialized organic compound, incorporating elements that describe both the stereochemistry and the functional group arrangements within the molecular framework. The systematic name follows International Union of Pure and Applied Chemistry guidelines, with the designation "(R)" indicating the absolute configuration at the stereogenic center according to the Cahn-Ingold-Prelog priority rules. The "2,5-dioxooxazolidine" portion of the name describes the five-membered heterocyclic ring containing nitrogen and oxygen atoms with carbonyl groups at the 2 and 5 positions, which constitutes the characteristic N-carboxyanhydride functionality.
The compound is known by several alternative names that reflect different aspects of its chemical structure and biological origin, including gamma-Benzyl L-glutamate N-carboxyanhydride, which emphasizes its relationship to the amino acid glutamate. Other nomenclature variations include (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate and 4-OXAZOLIDINEPROPANOIC ACID, 2,5-DIOXO-, PHENYLMETHYL ESTER, (4S)-, demonstrating the complexity inherent in naming compounds with multiple functional groups and stereogenic centers. The systematic nomenclature must account for the propanoate ester linkage, the benzyl protecting group, and the specific stereochemistry at the oxazolidine ring.
From a classification perspective, this compound belongs to several overlapping chemical categories that define its reactivity and applications. As an N-carboxyanhydride, it is classified among the cyclic amino acid anhydrides, a group of compounds known for their high reactivity toward nucleophiles and their tendency to undergo ring-opening reactions. The compound also falls within the broader category of protected amino acid derivatives, specifically those utilizing benzyl ester protection for carboxylic acid functionality. Additionally, it can be classified as a heterocyclic compound due to the presence of the oxazolidine ring system, and as a chiral molecule due to the presence of the stereogenic center.
The Chemical Abstracts Service classification system assigns this compound to multiple categories reflecting its diverse chemical properties and potential applications. The compound's classification as both an amino acid derivative and a polymerizable monomer highlights its dual nature as both a protected amino acid and a reactive intermediate for polymer synthesis. Understanding these classification systems is essential for researchers working with this compound, as different classification schemes may emphasize different aspects of its chemical behavior and potential applications.
Position in N-Carboxyanhydride Family of Compounds
This compound occupies a distinctive position within the extensive family of N-carboxyanhydride compounds, representing a sophisticated example of how protecting group strategies can be integrated with the fundamental N-carboxyanhydride framework to achieve enhanced synthetic utility. The N-carboxyanhydride family, also known as Leuchs' anhydrides, encompasses a broad range of cyclic amino acid derivatives that share the common structural feature of a five-membered oxazolidine ring with carbonyl groups at the 2 and 5 positions. Within this family, this compound stands out as a member of the glutamate-derived subgroup, specifically designed to enable controlled synthesis of glutamate-containing polypeptides.
The compound's position within the N-carboxyanhydride family is defined by several key structural and functional characteristics that distinguish it from other family members. Unlike simple N-carboxyanhydrides such as glycine N-carboxyanhydride, which represents the parent member of the family, this compound incorporates additional complexity through the presence of the benzyl-protected side chain functionality. This additional complexity provides enhanced synthetic versatility while maintaining the fundamental reactivity patterns characteristic of the N-carboxyanhydride family. The compound shares mechanistic similarities with other N-carboxyanhydrides in terms of ring-opening polymerization behavior, proceeding through either the normal amine mechanism or the activated monomer mechanism depending on the specific reaction conditions employed.
Comparative analysis with other N-carboxyanhydride family members reveals both similarities and distinctions that define the compound's unique position within this chemical class. Like other N-carboxyanhydrides, this compound exhibits high reactivity toward nucleophiles and tendency toward hydrolysis in the presence of moisture. However, the presence of the benzyl protecting group provides enhanced stability compared to unprotected glutamate N-carboxyanhydrides, allowing for more controlled reaction conditions and improved handling characteristics. The stereochemical specificity of the (R)-configuration also distinguishes this compound from racemic mixtures or other stereoisomers that may be present in the N-carboxyanhydride family.
The evolutionary development of N-carboxyanhydride chemistry has led to increasingly sophisticated derivatives, with this compound representing a mature example of how fundamental N-carboxyanhydride chemistry can be enhanced through strategic incorporation of protecting groups and stereochemical control. Recent advances in N-carboxyanhydride synthesis have focused on developing new synthetic methodologies that avoid the use of toxic reagents such as phosgene, with photochemical approaches and alternative carbonylating agents providing safer synthetic routes. These developments continue to expand the utility and accessibility of N-carboxyanhydride compounds including this compound, ensuring their continued importance in modern synthetic chemistry applications.
Properties
IUPAC Name |
benzyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCBVSDSTGUPBC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13822-45-2 | |
| Record name | L-Glutamic acid N-carboxyanhydride gamma benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Scheme
$$
\text{Oxazolidine-4-carboxylic acid} + \text{Benzyl alcohol} \xrightarrow[\text{Catalyst}]{\text{Dehydrating agent, solvent}} \text{this compound} + H_2O
$$
Reaction Conditions
- Solvents: Dichloromethane, toluene, or other aprotic organic solvents are commonly used to dissolve reactants and facilitate the reaction.
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are employed to increase the reaction rate and promote ester bond formation.
- Temperature: Reflux conditions are often applied to maintain the reaction mixture at the solvent boiling point for several hours, typically 4–6 hours.
- Dehydrating Agents: These may be included to remove water formed during esterification, shifting equilibrium toward product formation.
Industrial Adaptations
For industrial-scale production, continuous flow reactors and automated systems are used to optimize yield and reproducibility. Precise control of temperature, pressure, and reactant ratios ensures high purity and efficiency.
Detailed Preparation Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mixing Reactants | Benzyl alcohol and oxazolidine-4-carboxylic acid mixed in solvent (e.g., dichloromethane or toluene) | Stoichiometric amounts; inert atmosphere may be used to prevent oxidation |
| 2 | Catalyst Addition | Add catalytic amount of sulfuric acid or p-toluenesulfonic acid | Catalyst typically 1–5 mol% relative to acid |
| 3 | Reflux | Heat mixture to reflux temperature for 4–6 hours | Continuous stirring to ensure homogeneity |
| 4 | Water Removal | Use of dehydrating agents or azeotropic distillation to remove water | Drives esterification equilibrium forward |
| 5 | Work-up | Reaction mixture cooled; organic layer separated, washed, dried | Removal of catalyst and impurities |
| 6 | Purification | Purification by recrystallization or chromatography | Solvent mixtures such as ethyl acetate-ethanol or toluene-methanol used |
Research Findings and Optimization
- Yield and Purity: Literature reports yields ranging from 75% to over 85% with high purity when optimized conditions are applied.
- Catalyst Efficiency: p-Toluenesulfonic acid is often preferred due to its strong acidity and ease of removal compared to sulfuric acid.
- Solvent Choice: Toluene is favored industrially for its high boiling point allowing efficient reflux and water removal by azeotropic distillation.
- Stereochemical Integrity: The (R)-configuration is preserved during synthesis, provided mild conditions are maintained to avoid racemization.
Comparative Analysis of Preparation Methods
| Parameter | Method 1: Sulfuric Acid Catalyst | Method 2: p-Toluenesulfonic Acid Catalyst | Industrial Continuous Flow Process |
|---|---|---|---|
| Solvent | Dichloromethane | Toluene | Toluene or similar |
| Reaction Time | 4–6 hours | 4–6 hours | Continuous, optimized |
| Temperature | Reflux (~40°C for DCM) | Reflux (~110°C for toluene) | Controlled, variable |
| Yield | 75–80% | 80–85% | >85% |
| Purity | High | High | Very high |
| Scalability | Moderate | High | Excellent |
| Ease of Catalyst Removal | Moderate | Easier | Automated |
Notes on Related Synthetic Approaches
While the direct esterification of benzyl alcohol with oxazolidine-4-carboxylic acid is the standard method, alternative synthetic strategies involving intermediate formation and cyclization have been reported for related oxazolidine derivatives. These methods often involve:
- Preparation of amino acid derivatives with benzyl protecting groups.
- Cyclization reactions under reflux with bases like triethylamine in alcohol solvents.
- Isolation and purification of intermediates to improve yield and stereochemical purity.
However, such methods are more complex and less commonly used for this compound specifically.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | Benzyl alcohol, oxazolidine-4-carboxylic acid |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid |
| Solvents | Dichloromethane, toluene |
| Reaction Type | Esterification |
| Temperature | Reflux (40–110°C depending on solvent) |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
| Purification | Recrystallization, chromatography |
| Industrial Adaptations | Continuous flow, automated reactors |
| Stereochemistry Control | Maintained (R)-configuration |
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-2,5-Dioxooxazolidine-4-propanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The oxazolidine ring can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed in substitution reactions
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate serves as a building block in organic synthesis , particularly in the creation of more complex molecules. Its oxazolidine ring structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Conversion of the benzyl group to benzaldehyde or benzoic acid. |
| Reduction | Transformation of the oxazolidine ring to its corresponding alcohol. |
| Substitution | Replacement of the benzyl group with other functional groups. |
Biology
In biological research, this compound is investigated for its biochemical interactions with macromolecules. Its structure enables it to act as a biochemical probe, potentially modulating enzyme activity or receptor interactions.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of oxazolidine derivatives against various bacterial strains. Results indicated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
Case Study: Anticonvulsant Properties
Research on related compounds revealed broad-spectrum anticonvulsant activity in animal models. For instance, derivatives demonstrated protective effects against induced seizures in tests such as the maximal electroshock test .
Medicine
The compound is explored for its therapeutic properties , particularly its potential as an antimicrobial and anticancer agent. The mechanism of action involves interactions where the benzyl group engages with hydrophobic pockets in proteins while the oxazolidine ring forms hydrogen bonds with amino acids.
Mechanism of Action
The mechanism of action of Benzyl ®-2,5-Dioxooxazolidine-4-propanoate involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxazolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzyl (S)-2,5-Dioxooxazolidine-4-acetate
- CAS RN : 13590-42-6
- Molecular Formula: C₁₂H₁₁NO₅
- Key Differences: Substituent at the 4-position: Acetate (vs. propanoate in the target compound). Stereochemistry: (S)-configuration at the chiral center (vs. (R)-configuration). Purity: 95–97% (lower than the target compound’s >99.0% purity) .
- Applications: Primarily used in enantioselective catalysis but exhibits reduced steric hindrance compared to the propanoate derivative, leading to altered reaction kinetics .
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
- CAS RN : 729596-46-7
- Molecular Formula : C₂₀H₁₈O₇
- Key Differences: Core structure: Oxolan (tetrahydrofuran) ring (vs. oxazolidinone in the target compound). Functional groups: Contains benzoyloxy and benzoate groups (vs. benzyl and propanoate). Safety Profile: Classified as non-hazardous under GHS, unlike the target compound, which lacks explicit hazard data .
Research Findings and Functional Implications
Steric and Electronic Effects: The propanoate group in Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate provides greater steric bulk compared to the acetate derivative, enhancing enantioselectivity in catalytic reactions . The (R)-configuration improves compatibility with L-amino acid-derived catalysts, whereas the (S)-enantiomer (CAS 13590-42-6) is less efficient in such systems .
Solubility and Reactivity: The benzyl group in the target compound increases lipophilicity, making it soluble in dichloromethane and THF, while the oxolan-based derivative (CAS 729596-46-7) shows higher polarity due to multiple benzoate groups, limiting its use in non-polar solvents .
Synthetic Utility: this compound’s high purity (>99.0%) ensures minimal side reactions in peptide coupling, unlike lower-purity analogs .
Biological Activity
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, also known as Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.
- Chemical Formula : C₁₃H₁₃N₁O₅
- Molecular Weight : 263.25 g/mol
- CAS Number : 13822-45-2
- Density : 1.293 g/cm³ (predicted)
- pKa : 9.03 (predicted)
The compound features a unique oxazolidine ring structure, which is crucial for its reactivity and biological activity. The benzyl group serves as a protecting group for the glutamic acid side chain in peptide synthesis, facilitating selective modifications and subsequent deprotection processes .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Peptide Synthesis : As an N-carboxyanhydride (NCA), this compound is utilized in the synthesis of peptides containing L-glutamic acid. NCAs are essential for forming amide bonds, which are fundamental in peptide and protein structures .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of compounds similar to this compound may possess antimicrobial activities against various bacterial strains. For instance, compounds with similar oxazolidine structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
- Anticonvulsant Activity : Related compounds, particularly those with dioxopyrrolidine structures, have demonstrated broad-spectrum antiseizure properties in animal models. These findings indicate potential therapeutic applications in epilepsy treatment .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- The benzyl group can engage with hydrophobic pockets in proteins.
- The oxazolidine ring can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity and leading to various biological effects .
Synthesis Methods
The synthesis of this compound typically involves:
- Esterification Reaction : The reaction of benzyl alcohol with oxazolidine-4-carboxylic acid under dehydrating conditions.
- Catalysts : Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid to enhance reaction rates.
- Solvents : Organic solvents such as dichloromethane or toluene are often employed .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several oxazolidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against Staphylococcus aureus and other strains .
Case Study 2: Anticonvulsant Properties
Another study focused on the anticonvulsant potential of related compounds in various seizure models (e.g., maximal electroshock test). The compounds demonstrated significant protective effects against induced seizures while maintaining a favorable safety profile .
Comparative Analysis
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Potential against Gram-positive bacteria | Effective against various bacterial strains |
| Anticonvulsant Activity | Related compounds show significant efficacy | Broad-spectrum antiseizure properties |
| Peptide Synthesis | Used as NCA for L-glutamic acid peptides | Common in peptide synthesis |
Q & A
Q. What are the standard synthetic routes for preparing Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, and how can stereochemical purity be ensured?
The compound is synthesized via N-carboxy anhydride (NCA) chemistry. A common method involves reacting L-glutamic acid derivatives with benzyl chloroformate under controlled conditions to form the oxazolidinone ring. To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysts (e.g., Evans oxazolidinones) are employed. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to confirm intermediate formation and final product purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- FTIR : To identify carbonyl stretches (C=O at ~1750–1850 cm⁻¹) and oxazolidinone ring vibrations.
- ¹H/¹³C NMR : For resolving stereochemistry and confirming benzyl group integration (aromatic protons at ~7.3 ppm, methylene protons at ~4.5 ppm).
- Mass Spectrometry (MS) : To verify molecular weight (263.25 g/mol) and fragmentation patterns .
Q. How should this compound be stored to maintain stability?
The compound is moisture-sensitive due to its N-carboxy anhydride moiety. Store under inert gas (argon/nitrogen) at –20°C in a desiccator. Use anhydrous solvents (e.g., THF, DMF) during handling to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in peptide coupling reactions?
Density Functional Theory (DFT) calculations can model transition states and activation energies for nucleophilic attacks on the oxazolidinone ring. Natural Bond Orbital (NBO) analysis reveals charge distribution, while Atoms-in-Molecules (AIM) theory identifies non-covalent interactions (e.g., hydrogen bonds) stabilizing intermediates . Software like Gaussian or ORCA is recommended for these studies .
Q. What strategies resolve contradictions in crystallographic data for oxazolidinone derivatives?
When crystallographic refinement yields ambiguous electron density maps (e.g., due to disorder), use:
- SHELXL : For high-resolution refinement with anisotropic displacement parameters.
- Twinning Analysis : Implemented in SHELXD to address twinned crystals.
- Validation Tools : CheckR or MolProbity to assess geometric outliers .
Q. How can enantiomeric purity be quantified without chiral chromatography?
- Circular Dichroism (CD) : Measure Cotton effects at wavelengths specific to the (R)-enantiomer.
- NMR with Chiral Solvating Agents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split diastereotopic proton signals .
Q. What mechanistic insights explain the compound’s role in solid-phase peptide synthesis (SPPS)?
The oxazolidinone ring acts as a transient protecting group for carboxylic acids. Kinetic studies using stopped-flow IR spectroscopy reveal rapid deprotection under basic conditions (e.g., piperidine), releasing CO₂ and forming active esters for peptide bond formation .
Methodological Considerations Table
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
